2-Ethyl-5,5-dimethyl-1,3-dioxane

Descripción

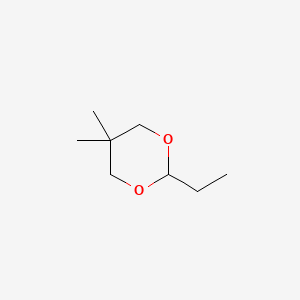

Structure

3D Structure

Propiedades

IUPAC Name |

2-ethyl-5,5-dimethyl-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-7-9-5-8(2,3)6-10-7/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHOOPIYPOINNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1OCC(CO1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227613 | |

| Record name | 2-Ethyl-5,5-dimethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-58-1 | |

| Record name | 2-Ethyl-5,5-dimethyl-1,3-dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-5,5-dimethyl-1,3-dioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-5,5-dimethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-5,5-dimethyl-1,3-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Ethyl-5,5-dimethyl-1,3-dioxane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UZX3RBK5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Ethyl-5,5-dimethyl-1,3-dioxane chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Ethyl-5,5-dimethyl-1,3-dioxane, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a cyclic acetal with a distinct chemical profile. The quantitative data for this compound are summarized in the table below, offering a clear comparison of its key physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₂ | [1][2][3] |

| Molecular Weight | 144.21 g/mol | [4] |

| CAS Number | 768-58-1 | [2] |

| Appearance | Clear, colorless liquid | [4] |

| Boiling Point | 154 °C | [4] |

| Melting Point | Undetermined | [4] |

| Density | 0.88 g/cm³ at 20 °C | [4] |

| Solubility in Water | Not miscible or difficult to mix | [4] |

| Flash Point | 50 °C (122 °F) | [4] |

| Refractive Index | 1.4200-1.4230 @ 20 °C | [5] |

Chemical Structure

The structure of this compound features a six-membered dioxane ring with an ethyl group at the 2-position and two methyl groups at the 5-position.

References

Synthesis and Characterization of 2-Ethyl-5,5-dimethyl-1,3-dioxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Ethyl-5,5-dimethyl-1,3-dioxane. The primary synthetic route detailed is the acid-catalyzed acetalization of propanal and neopentyl glycol. This document outlines the experimental protocol for this synthesis and the subsequent characterization of the product using standard analytical techniques including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. All quantitative data is presented in a clear, tabular format, and a logical workflow of the entire process is visualized using a Graphviz diagram.

Introduction

This compound is a cyclic acetal with the molecular formula C₈H₁₆O₂.[1][2] The 1,3-dioxane framework is a significant heterocyclic system in organic chemistry, often utilized as a protecting group for carbonyl compounds and 1,3-diols due to its stability in neutral and basic conditions and its susceptibility to hydrolysis in acidic environments.[1] The stereochemistry and conformational analysis of 1,3-dioxanes are also of significant academic interest.[1][3] This particular derivative, with ethyl and dimethyl substitutions, is a valuable compound for various research applications.[1]

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the acid-catalyzed condensation reaction between propanal (propionaldehyde) and neopentyl glycol (2,2-dimethylpropane-1,3-diol).[1] This reaction is a classic example of acetal formation, where a diol is used to form a cyclic acetal from an aldehyde.[1]

An alternative, more general approach for the formation of 1,3-dioxanes is the Prins reaction, which involves the electrophilic addition of an aldehyde to an alkene.[4] The outcome of the Prins reaction is highly dependent on the reaction conditions.[4] For the synthesis of 1,3-dioxanes via the Prins reaction, an excess of the aldehyde and low reaction temperatures are typically employed.[4]

Synthetic Pathway: Acid-Catalyzed Acetalization

The acid-catalyzed reaction proceeds through the protonation of the carbonyl oxygen of propanal, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of one of the hydroxyl groups of neopentyl glycol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule leads to the formation of an oxocarbenium ion. Finally, an intramolecular cyclization occurs via the attack of the second hydroxyl group of the diol, followed by deprotonation to regenerate the acid catalyst and yield the this compound product.[1][5]

Experimental Protocol: Synthesis

Materials:

-

Propanal (Propionaldehyde)

-

Neopentyl glycol (2,2-dimethylpropane-1,3-diol)

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Toluene (solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dichloromethane (for extraction)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add neopentyl glycol (1.0 equivalent) and toluene.

-

Add propanal (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01 equivalents).

-

Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Characterization of this compound

The synthesized compound is characterized using various analytical techniques to confirm its identity, purity, and structure.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆O₂ | [1][2] |

| Molecular Weight | 144.21 g/mol | [1][2][6] |

| CAS Number | 768-58-1 | [1][2][6] |

| Appearance | Clear, colorless liquid | [2][7] |

| Purity | Typically ≥95% | [1][2] |

| Boiling Point | 154 °C | [6] |

| Density | 0.88 g/cm³ | [6] |

| Refractive Index | 1.4200-1.4230 @ 20 °C | [7] |

| Flash Point | 50 °C | [6] |

Spectroscopic Analysis

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of the synthesized compound and confirming its molecular weight. The gas chromatogram will show a major peak corresponding to this compound, and the retention time can be used for identification purposes. The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (144.21 g/mol ). The fragmentation pattern observed in the mass spectrum provides further structural information.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the two methyl groups on the C5 position (a singlet), the axial and equatorial protons on the C4 and C6 positions of the dioxane ring (typically appearing as complex multiplets or distinct doublets), and the proton on the C2 position (a triplet).

-

¹³C NMR: The carbon NMR spectrum will show signals corresponding to the eight carbon atoms in the molecule, with their chemical shifts being indicative of their chemical environment.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the absence of a broad O-H stretching band (indicating the consumption of the diol starting material) and the absence of a strong C=O stretching band (indicating the consumption of the aldehyde starting material). The spectrum will be dominated by C-H stretching vibrations of the alkyl groups and strong C-O stretching bands characteristic of the acetal functional group.

Workflow and Process Visualization

The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has detailed a reliable method for the synthesis of this compound via acid-catalyzed acetalization. The provided experimental protocol and characterization methodologies offer a comprehensive framework for researchers and scientists working with this compound. The presented data and workflow visualization serve as a valuable resource for the efficient and accurate preparation and analysis of this compound in a laboratory setting.

References

- 1. This compound | 768-58-1 | Benchchem [benchchem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Prins reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. This compound | 768-58-1 | AAA76858 [biosynth.com]

- 7. H32351.14 [thermofisher.com]

Spectroscopic Profile of 2-Ethyl-5,5-dimethyl-1,3-dioxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

| Property | Value |

| Chemical Name | 2-Ethyl-5,5-dimethyl-1,3-dioxane |

| CAS Number | 768-58-1 |

| Molecular Formula | C₈H₁₆O₂ |

| Molecular Weight | 144.21 g/mol [1] |

| Appearance | Clear, colorless liquid |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from similar compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.4 - 4.6 | Triplet | 1H | O-CH-O (acetal proton) |

| ~3.4 - 3.6 | Singlet | 4H | O-CH₂-C(CH₃)₂ |

| ~1.5 - 1.7 | Quintet | 2H | -CH₂-CH₃ |

| ~0.8 - 1.0 | Triplet | 3H | -CH₂-CH₃ |

| ~0.7 and ~1.2 | Singlets | 6H | C(CH₃)₂ (axial and equatorial) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~108 - 112 | O-CH-O (acetal carbon) |

| ~70 - 75 | O-CH₂-C(CH₃)₂ |

| ~30 - 35 | C(CH₃)₂ |

| ~25 - 30 | -CH₂-CH₃ |

| ~20 - 25 | C(CH₃)₂ (axial and equatorial methyls) |

| ~8 - 12 | -CH₂-CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

While an experimental spectrum for the target molecule is unavailable, the IR spectrum of the closely related analog, 2-Isopropyl-5,5-dimethyl-1,3-dioxane, provides valuable insight. The key absorption bands expected for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 - 2850 | Strong | C-H stretching (alkyl) |

| 1170 - 1040 | Strong | C-O stretching (acetal) |

| 1470 - 1450 | Medium | C-H bending (CH₂) |

| 1380 - 1365 | Medium | C-H bending (CH₃) |

Table 4: Predicted Mass Spectrometry (MS) Data

The mass spectrum is predicted to show fragmentation patterns typical for cyclic acetals.

| m/z | Predicted Fragment |

| 144 | [M]⁺ (Molecular ion) |

| 115 | [M - C₂H₅]⁺ |

| 101 | [M - C₃H₇]⁺ |

| 87 | [M - C₄H₉O]⁺ |

| 57 | [C₄H₉]⁺ |

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean KBr/NaCl plates.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

-

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.

-

Instrumentation: Employ a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Separation:

-

Use a suitable capillary column (e.g., DB-5ms).

-

Program the oven temperature to ensure separation from any impurities. A typical program might be: hold at 50°C for 2 minutes, then ramp to 250°C at 10°C/min.

-

-

MS Data Acquisition:

-

The separated compound is introduced into the ion source.

-

Use a standard EI energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).

-

-

Data Analysis: The resulting mass spectrum will show the molecular ion peak and various fragment ion peaks, which can be used to elucidate the structure.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the different spectroscopic techniques.

Caption: Workflow for Spectroscopic Analysis.

Caption: Relationship of Spectroscopic Techniques.

References

An In-Depth Technical Guide to the Thermodynamic Properties of 2-Ethyl-5,5-dimethyl-1,3-dioxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-Ethyl-5,5-dimethyl-1,3-dioxane. Due to a lack of extensive experimental data in publicly available literature, this guide combines established theoretical principles, data from related compounds, and detailed protocols for experimental determination. It is intended to serve as a valuable resource for researchers and professionals working with this compound, particularly in the fields of chemical synthesis, reaction kinetics, and drug development, where a thorough understanding of a substance's thermodynamic characteristics is crucial for process design, safety assessment, and predicting chemical behavior.

Introduction

This compound is a cyclic acetal. The 1,3-dioxane ring system is a common structural motif in natural products and is utilized as a protective group for carbonyls and 1,3-diols in organic synthesis.[1] A comprehensive understanding of its thermodynamic properties, such as enthalpy of formation, entropy, and heat capacity, is essential for predicting its stability, reactivity, and behavior in various chemical and biological systems. This guide summarizes the available information and provides detailed methodologies for the experimental and computational determination of these critical parameters.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₂ | - |

| Molecular Weight | 144.21 g/mol | - |

| Appearance | Clear, colorless liquid | - |

| CAS Number | 768-58-1 | - |

Thermodynamic Data

Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation for cyclic ethers and acetals can be determined experimentally via combustion calorimetry or estimated using computational methods. While no experimental value for this compound has been reported, computational studies on related 1,3-dioxane compounds have been performed using methods like Density Functional Theory (DFT) and ab initio quantum-chemical calculations.[2][3] These studies indicate that the conformational energetics of the dioxane ring significantly influence its thermodynamic properties.[3]

Standard Entropy (S°) and Heat Capacity (Cp)

Similarly, experimental values for the standard entropy and heat capacity of this compound are not published. These properties are crucial for understanding the temperature dependence of the Gibbs free energy of reactions involving this compound. Experimental determination is possible through techniques like Differential Scanning Calorimetry (DSC). Computational approaches can also provide reliable estimates.[4][5]

Table 2: Estimated Thermodynamic Properties of this compound (Gas Phase)

| Property | Estimated Value | Method |

| Standard Enthalpy of Formation (ΔHf°) | Value not available | To be determined by calorimetry or high-level computational chemistry |

| Standard Molar Entropy (S°) | Value not available | To be determined by calorimetry or high-level computational chemistry |

| Molar Heat Capacity at Constant Pressure (Cp) | Value not available | To be determined by calorimetry or high-level computational chemistry |

Note: The table is populated with placeholders as specific, reliable values from literature searches could not be obtained. The subsequent sections provide protocols for their determination.

Experimental Protocols for Thermodynamic Property Determination

For researchers requiring precise thermodynamic data, the following experimental protocols are recommended.

Determination of Enthalpy of Formation by Combustion Calorimetry

Objective: To measure the standard enthalpy of combustion (ΔHc°) of liquid this compound, from which the standard enthalpy of formation (ΔHf°) can be calculated.

Apparatus:

-

Bomb calorimeter

-

Oxygen cylinder with pressure regulator

-

Crucible (platinum or fused silica)

-

Analytical balance (±0.0001 g)

-

Ignition wire (e.g., platinum or nichrome)

-

Cotton thread

-

Calorimeter thermometer (digital, with high resolution)

-

Benzoic acid (certified for calibration)

-

Calibration:

-

Calibrate the calorimeter by combusting a known mass (approximately 1 g) of benzoic acid.

-

Record the temperature change and calculate the heat capacity of the calorimeter.

-

-

Sample Preparation:

-

Accurately weigh the crucible.

-

Add a known mass (approximately 0.5 - 1.0 g) of this compound to the crucible.

-

Attach a weighed piece of ignition wire and a cotton thread to the ignition system, ensuring the thread is in contact with the sample.

-

-

Combustion:

-

Place the crucible in the bomb.

-

Add a small, known amount of distilled water to the bomb to saturate the atmosphere and ensure condensation of water formed during combustion.

-

Seal the bomb and pressurize it with pure oxygen to approximately 30 atm.

-

Place the bomb in the calorimeter containing a known mass of water.

-

Allow the system to reach thermal equilibrium and record the initial temperature.

-

Ignite the sample.

-

Record the temperature at regular intervals until a constant final temperature is reached.

-

-

Analysis:

-

Release the pressure from the bomb and collect the contents for analysis of any incomplete combustion products (e.g., soot) and nitric acid formation (from residual nitrogen in the bomb).

-

Calculate the total heat released during the combustion of the sample, correcting for the heat of ignition and any side reactions.

-

From the heat of combustion, calculate the standard enthalpy of combustion (ΔHc°).

-

Using Hess's Law and the known standard enthalpies of formation of CO₂ and H₂O, calculate the standard enthalpy of formation (ΔHf°) of this compound.

-

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

Objective: To measure the specific heat capacity (Cp) of liquid this compound as a function of temperature.

Apparatus:

-

Differential Scanning Calorimeter (DSC) with a cooling accessory.[8]

-

Hermetically sealed sample pans (e.g., aluminum).

-

A certified reference material with a known heat capacity (e.g., sapphire).

-

Analytical balance (±0.01 mg).

Procedure (ASTM E1269): [9][10]

-

Baseline Calibration:

-

Perform a scan with two empty, matched sample pans to obtain a baseline heat flow signal.

-

-

Reference Material Scan:

-

Accurately weigh a sapphire disc (reference material) and place it in a sample pan.

-

Perform a scan with the sapphire sample and an empty reference pan over the desired temperature range (e.g., -50 °C to 150 °C) at a controlled heating rate (e.g., 10 °C/min).

-

-

Sample Scan:

-

Accurately weigh a sample of this compound (typically 5-15 mg) into a hermetically sealed pan.

-

Perform a scan with the sample and an empty reference pan under the same conditions as the reference material scan.

-

-

Data Analysis:

-

Subtract the baseline from both the reference material and the sample scans.

-

The heat capacity of the sample is calculated at a given temperature using the following equation:

Cp,sample = (Δqsample / msample) * (mref / Δqref) * Cp,ref

where:

-

Cp,sample is the specific heat capacity of the sample.

-

Δqsample is the heat flow to the sample.

-

msample is the mass of the sample.

-

mref is the mass of the reference material.

-

Δqref is the heat flow to the reference material.

-

Cp,ref is the known specific heat capacity of the reference material.

-

Synthesis and Reaction Pathways

Synthesis of this compound

The primary route for the synthesis of this compound is the acid-catalyzed acetalization of propanal with 2,2-dimethyl-1,3-propanediol.[11] The reaction is an equilibrium process, and to drive it towards the product, water is typically removed as it is formed, often by azeotropic distillation using a Dean-Stark apparatus.

Experimental Workflow for Synthesis:

Caption: Experimental workflow for the synthesis of this compound.

Hydrolysis of this compound

The hydrolysis of this compound is the reverse of its formation and is also acid-catalyzed. This reaction is important for understanding the stability of the compound in acidic aqueous environments and for its use as a protecting group that can be removed under specific conditions.[12]

Mechanism of Acid-Catalyzed Hydrolysis:

Caption: Simplified mechanism of the acid-catalyzed hydrolysis of this compound.

Computational Methodology

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermodynamic properties.

Density Functional Theory (DFT) Calculations

DFT methods, such as B3LYP or M06-2X, with appropriate basis sets (e.g., 6-311+G(d,p)), can be used to perform geometry optimizations and frequency calculations for this compound.[2][5] From the results of these calculations, thermodynamic properties including enthalpy, entropy, and heat capacity can be derived using statistical mechanics principles. It is important to consider the different possible conformers of the molecule, as their relative energies and populations will affect the overall thermodynamic properties.[13]

Computational Workflow for Thermodynamic Properties:

Caption: A typical computational workflow for determining thermodynamic properties.

Conclusion

While direct experimental data for the thermodynamic properties of this compound are scarce, this guide provides a framework for their determination and estimation. The detailed experimental protocols for calorimetry offer a clear path for researchers to obtain precise measurements. Furthermore, the outlined computational methodologies serve as a reliable alternative for estimating these crucial parameters. The provided diagrams for its synthesis and hydrolysis offer a clear understanding of the key chemical transformations involving this compound. This comprehensive guide is intended to empower researchers and professionals with the necessary knowledge and tools to effectively work with this compound in their respective fields.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scienceready.com.au [scienceready.com.au]

- 7. scribd.com [scribd.com]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. elib.dlr.de [elib.dlr.de]

- 10. mse.ucr.edu [mse.ucr.edu]

- 11. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 12. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 13. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to Substituted 1,3-Dioxanes: Synthesis, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

Substituted 1,3-dioxanes are a class of heterocyclic compounds that have garnered significant attention in organic synthesis and medicinal chemistry. Their rigid chair-like conformation provides a valuable scaffold for stereochemical control and the development of pharmacologically active agents. This technical guide provides an in-depth review of the synthesis, conformational analysis, and biological applications of substituted 1,3-dioxanes, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of Substituted 1,3-Dioxanes

The synthesis of substituted 1,3-dioxanes is most commonly achieved through two primary methods: the acid-catalyzed acetalization of 1,3-diols with carbonyl compounds and the Prins reaction between an alkene and an aldehyde.

Acid-Catalyzed Acetalization

The reaction of a 1,3-diol with an aldehyde or ketone in the presence of an acid catalyst is a versatile method for the preparation of a wide range of substituted 1,3-dioxanes. The use of a Dean-Stark apparatus to remove water drives the equilibrium towards the formation of the acetal.[1]

A general experimental protocol for the synthesis of 1,3-dioxanes via acid-catalyzed acetalization is as follows:

General Procedure: A solution of the 1,3-diol (1.0 equiv), the carbonyl compound (1.0-1.2 equiv), and a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, sulfuric acid) in a suitable solvent (e.g., toluene, benzene) is refluxed with a Dean-Stark trap.[2][3] The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is neutralized with a base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and concentrated under reduced pressure. The crude product is then purified by distillation, crystallization, or column chromatography.[2]

Experimental Protocol: Synthesis of 1,3-Bis-(2-methyl -1,3-dioxan-2-yl)-benzene [4]

-

Reactants:

-

1,3-Diacetylbenzene (0.1 mol)

-

1,3-Propanediol (0.2 mol)

-

p-Toluenesulfonic acid (0.1 g, catalytic amount)

-

Benzene (200 mL)

-

-

Procedure:

-

A mixture of 1,3-diacetylbenzene, 1,3-propanediol, and p-toluenesulfonic acid in benzene is refluxed using a Dean-Stark trap to remove the water formed during the reaction.

-

After approximately 80% of the theoretical amount of water is collected, the reaction mixture is cooled to room temperature.

-

The catalyst is neutralized by adding an excess of sodium acetate powder (0.2 g) and stirring for 30 minutes.

-

The reaction mixture is washed twice with 100 mL of water.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The benzene is removed by evaporation, and the resulting 1,3-dioxane compound is purified by crystallization from ethanol.

-

-

Yield: 42%

Prins Reaction

The Prins reaction involves the electrophilic addition of an aldehyde to an alkene, which can lead to the formation of a 1,3-dioxane, particularly when an excess of the aldehyde is used at low temperatures.[5][6] This reaction is a powerful tool for the stereoselective synthesis of highly substituted 1,3-dioxanes.

The general mechanism of the Prins reaction leading to a 1,3-dioxane is depicted below:

References

Conformational Analysis of 2-Ethyl-5,5-dimethyl-1,3-dioxane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the conformational landscape of 2-Ethyl-5,5-dimethyl-1,3-dioxane, a substituted heterocyclic compound of interest in stereochemical studies and as a potential building block in medicinal chemistry. The conformational preferences of substituents on the 1,3-dioxane ring are crucial for understanding its reactivity, spectroscopic properties, and potential biological interactions. This document outlines the key conformational states, the energetic considerations governing their populations, and the experimental and computational methodologies used for their characterization.

Introduction to the Conformational Landscape of 1,3-Dioxanes

The 1,3-dioxane ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize torsional and angle strain. However, the presence of two oxygen atoms in the ring introduces significant differences in bond lengths, bond angles, and electronic effects, which in turn influence the conformational preferences of its substituents. The major conformations of interest are the chair, twist-boat, and boat forms, with the chair being the ground state.

The orientation of substituents on the ring is described as either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). The equilibrium between conformers with a substituent in the axial versus the equatorial position is a central aspect of the conformational analysis of substituted 1,3-dioxanes.

Conformational Equilibrium of this compound

The conformational equilibrium of this compound is primarily dictated by the orientation of the ethyl group at the C2 position. The two geminal methyl groups at the C5 position effectively lock the ring in a chair conformation and prevent ring inversion, thus simplifying the conformational analysis to the preference of the C2-substituent.

The ethyl group at C2 can exist in either an axial or an equatorial position. The relative stability of these two conformers is determined by a balance of steric and stereoelectronic effects.

-

Steric Hindrance: An axial substituent on a cyclohexane ring experiences destabilizing 1,3-diaxial interactions with the axial hydrogens on C4 and C6. In a 1,3-dioxane, the situation is altered. While there are still 1,3-diaxial interactions, the C-O bond is shorter than a C-C bond, which can modify the severity of these interactions.

-

Anomeric Effect: A key stereoelectronic factor in 1,3-dioxanes is the anomeric effect. This effect describes the tendency of an electronegative substituent at the anomeric carbon (C2) to prefer the axial orientation, despite potential steric hindrance. This preference is attributed to a stabilizing hyperconjugative interaction between a lone pair of the ring oxygen atoms and the antibonding σ* orbital of the C2-substituent bond.

For a 2-ethyl group, the conformational preference will be a balance between the steric bulk of the ethyl group favoring the equatorial position and the anomeric effect favoring the axial position.

Quantitative Conformational Analysis

Table 1: Conformational Free Energy (A-values) for Ethyl Group in Cyclohexane and Related Systems

| System | Substituent | A-value (kcal/mol) | Comment |

| Cyclohexane | Ethyl | ~1.75 | Favors equatorial position due to steric hindrance. |

| 2-substituted-1,3-dioxane | Ethyl | Not available | The anomeric effect will counteract the steric preference, likely reducing the preference for the equatorial position compared to cyclohexane. |

Table 2: Calculated Energy Parameters for the Inversion of a 5-Ethyl-1,3-dioxane Analogue

The following data is for a related compound, 5-ethyl-1,3-dioxane, and illustrates the energy barriers for ring inversion. While this compound is conformationally locked, these values provide context for the energetics of the 1,3-dioxane ring system.

| Conformer/Transition State | Relative Energy (kcal/mol) |

| Chair (Equatorial) | 0.0 |

| Transition State 1 | 9.3 |

| Twist-Boat | 5.9 |

| Transition State 2 | 10.9 |

| Chair (Axial) | 1.3 |

Data adapted from a computational study on 5-alkyl-1,3-dioxanes.

Experimental and Computational Protocols

The conformational analysis of this compound can be approached through a combination of experimental and computational techniques.

Synthesis and Purification

Protocol for the Synthesis of this compound

This procedure is adapted from the known synthesis of similar 1,3-dioxanes.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2,2-dimethyl-1,3-propanediol (1.0 equivalent), propanal (1.1 equivalents), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Use a non-polar solvent such as toluene to facilitate the azeotropic removal of water.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap.

-

Work-up: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

NMR Spectroscopy

Protocol for Low-Temperature ¹H NMR Analysis

Low-temperature NMR spectroscopy is a powerful tool for studying conformational equilibria. By slowing down the rate of interconversion between conformers, it is possible to observe the signals of individual conformers and determine their relative populations.

-

Sample Preparation: Prepare a dilute solution (~10-20 mg/mL) of the purified this compound in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂)).

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

-

Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a spectrum at each temperature, allowing the sample to equilibrate for several minutes before each acquisition.

-

Data Analysis: At a sufficiently low temperature (the coalescence temperature), the signals corresponding to the axial and equatorial conformers should become distinct. Integrate the signals for each conformer to determine their relative populations. The Gibbs free energy difference (ΔG°) can then be calculated using the following equation: ΔG° = -RT ln(K_eq) where R is the gas constant, T is the temperature in Kelvin, and K_eq is the equilibrium constant (ratio of the populations of the two conformers).

Computational Chemistry

Protocol for Computational Conformational Analysis

Computational methods, such as Density Functional Theory (DFT), can be used to model the structures and relative energies of the different conformers.

-

Structure Building: Build the 3D structures of both the axial and equatorial conformers of this compound using a molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)). This will find the lowest energy structure for each conformer.

-

Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

-

Energy Comparison: The difference in the calculated Gibbs free energies between the axial and equatorial conformers provides a theoretical prediction of their relative stabilities.

Visualizing Conformational Interconversion

The interconversion between the chair and twist-boat conformations of the 1,3-dioxane ring is a dynamic process that proceeds through higher-energy transition states. The following diagram, generated using the DOT language for Graphviz, illustrates this pathway.

Caption: Conformational interconversion pathway for the 1,3-dioxane ring.

The following diagram illustrates a typical experimental workflow for the conformational analysis of this compound.

Caption: Experimental workflow for conformational analysis.

Conclusion

The conformational analysis of this compound reveals a fascinating interplay of steric and stereoelectronic effects. While the gem-dimethyl group at the C5 position restricts ring inversion, the conformational preference of the C2-ethyl group is governed by a subtle balance between the sterically favored equatorial position and the anomerically favored axial position. A comprehensive understanding of this equilibrium requires a synergistic approach, combining chemical synthesis, advanced spectroscopic techniques like low-temperature NMR, and high-level computational modeling. The methodologies and comparative data presented in this guide provide a robust framework for researchers and professionals engaged in the study and application of substituted 1,3-dioxanes. Further experimental and theoretical studies on this specific molecule are warranted to provide more precise quantitative data on its conformational landscape.

Physical and chemical properties of 2-Ethyl-5,5-dimethyl-1,3-dioxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-5,5-dimethyl-1,3-dioxane is a heterocyclic organic compound belonging to the class of acetals. Specifically, it is the cyclic acetal formed from the reaction of propanal and 2,2-dimethyl-1,3-propanediol. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and key reactions, tailored for a scientific audience. The information presented is crucial for its application in research and development, particularly in fields where the protection of carbonyl groups or the controlled release of aldehydes is required.

Physical Properties

This compound is a colorless liquid with a characteristic odor.[1] It is a flammable substance and should be handled with appropriate safety precautions.[1] While some physical properties have been experimentally determined, others, such as the melting point and vapor pressure, are not well-documented in publicly available literature.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₂ | [2] |

| Molecular Weight | 144.21 g/mol | [1] |

| CAS Number | 768-58-1 | [2] |

| Physical State | Liquid | [1] |

| Color | Colorless | [1] |

| Odor | Characteristic | [1] |

| Boiling Point | 154 °C | [1] |

| Melting Point | Undetermined | [1] |

| Density | 0.88 g/cm³ at 20 °C | [1] |

| Flash Point | 50 °C | [1] |

| Solubility in Water | Not miscible or difficult to mix | [1] |

| Refractive Index | 1.4200-1.4230 @ 20°C | [3] |

| Vapor Pressure | Not determined | [1] |

Chemical Properties

The chemical behavior of this compound is primarily dictated by the acetal functional group. This group is stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions, regenerating the parent aldehyde and diol.

Key Chemical Characteristics:

-

Flammability: The compound is a flammable liquid and vapor.[1] It should be kept away from heat, sparks, open flames, and other ignition sources.

-

Stability: It is stable under recommended storage conditions.[4]

-

Incompatibilities: It is incompatible with strong oxidizing agents.

-

Hydrolysis: The 1,3-dioxane ring can be opened via acid-catalyzed hydrolysis to yield propanal and 2,2-dimethyl-1,3-propanediol. This reaction is a cornerstone of its utility as a protecting group for either the aldehyde or the diol.[5] The rate of hydrolysis is dependent on the pH of the solution, with faster rates observed at lower pH.[5]

Spectroscopic Data (Predicted)

¹H NMR (Predicted):

-

-CH(O)₂- (acetal proton): A triplet is expected for the proton at the 2-position, coupled to the adjacent methylene group of the ethyl substituent.

-

-CH₂- (ring): The four protons of the dioxane ring at the 4 and 6 positions would likely appear as two distinct signals, each being a singlet or part of an AB system, due to the gem-dimethyl group at the 5-position.

-

-C(CH₃)₂- (gem-dimethyl): Two singlets are expected for the methyl groups at the 5-position, which are diastereotopic.

-

-CH₂CH₃ (ethyl group): A quartet for the methylene protons and a triplet for the methyl protons.

¹³C NMR (Predicted):

-

-CH(O)₂- (acetal carbon): A signal is expected in the range of 95-105 ppm.

-

-O-CH₂- (ring carbons): A signal for the carbons at the 4 and 6 positions would be expected around 70-80 ppm.

-

-C(CH₃)₂- (quaternary carbon): A signal for the carbon at the 5-position would appear in the aliphatic region.

-

-C(CH₃)₂- (gem-dimethyl carbons): Signals for the two methyl carbons at the 5-position.

-

-CH₂CH₃ (ethyl group carbons): Two distinct signals in the aliphatic region.

IR Spectroscopy (Predicted):

-

C-H stretching (alkane): Strong bands are expected in the 2850-3000 cm⁻¹ region.

-

C-O stretching (acetal): Strong, characteristic bands are expected in the 1000-1200 cm⁻¹ region, typical for the C-O-C-O-C linkage of an acetal.

-

CH₂ and CH₃ bending: Bands in the 1350-1470 cm⁻¹ region.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a classic example of acetal formation. It involves the acid-catalyzed reaction of propanal with 2,2-dimethyl-1,3-propanediol. The reaction is reversible, and to drive it towards the product, water, a byproduct, is typically removed.

Materials:

-

Propanal

-

2,2-dimethyl-1,3-propanediol

-

Anhydrous toluene or benzene

-

Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Condenser

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add 2,2-dimethyl-1,3-propanediol and a suitable solvent like toluene.

-

Add a stoichiometric equivalent of propanal to the flask.

-

Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation under reduced pressure to obtain pure this compound.

References

An In-depth Technical Guide to the Early Research on the Stability of 1,3-Dioxane Rings

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dioxane ring, a six-membered saturated heterocycle containing two oxygen atoms at the 1- and 3-positions, is a fundamental structural motif in a vast array of organic molecules, including natural products, pharmaceuticals, and industrial chemicals. Its stability, both thermodynamic and kinetic, has been a subject of intense early investigation, laying the groundwork for its application as a versatile protecting group in organic synthesis and its role in the conformation of complex molecules. This technical guide provides a comprehensive overview of the seminal research on the stability of the 1,3-dioxane ring, with a focus on quantitative data, detailed experimental protocols, and the logical frameworks used to understand its behavior.

Thermodynamic Stability: A Conformational Perspective

Early research into the stability of the 1,3-dioxane ring was intrinsically linked to the study of its conformational preferences. Like cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize torsional and steric strain. However, the presence of two C-O bonds, which are shorter than C-C bonds, introduces unique stereoelectronic effects that govern its stability and the orientation of substituents.

Pioneering work by Ernest L. Eliel and his contemporaries in the mid-20th century established the fundamental principles of 1,3-dioxane conformational analysis.[1] Their studies revealed that the chair conformation of 1,3-dioxane is significantly more stable than twist-boat or boat conformations. A key finding was the pronounced preference for substituents at the 2-position to occupy the equatorial position to avoid severe 1,3-diaxial interactions with the axial protons on C4 and C6.[2]

Quantitative Thermodynamic Data

The thermodynamic stability of the 1,3-dioxane ring has been quantified through various experimental techniques, most notably combustion calorimetry. The standard enthalpy of formation (ΔHf°) provides a direct measure of the molecule's intrinsic stability.

| Property | Value (kJ/mol) | Method | Reference |

| Standard Enthalpy of Formation (liquid, 298.15 K) | -377.5 ± 1.1 | Combustion Calorimetry | Byström and Månsson, 1982[3] |

| Standard Enthalpy of Formation (liquid, 298.15 K) | -384.6 ± 1.8 | Combustion Calorimetry | Pihlaja and Luoma, 1968[3] |

| Standard Enthalpy of Formation (liquid, 298.15 K) | -385 ± 1 | Combustion Calorimetry | Pihlaja and Heikkilä, 1967[3] |

| Standard Enthalpy of Formation (liquid, 298.15 K) | -376.6 ± 0.84 | Combustion Calorimetry | Snelson and Skinner, 1961[3] |

| Standard Enthalpy of Formation (gas, 298.15 K) | -341 ± 2 | NIST WebBook[3] |

Table 1: Standard Enthalpies of Formation for 1,3-Dioxane.

Experimental Protocols for Thermodynamic Stability Determination

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of 1,3-dioxane was determined by measuring its enthalpy of combustion using a bomb calorimeter.

Experimental Protocol:

-

Sample Preparation: A precisely weighed sample of highly purified 1,3-dioxane is placed in a sample holder (e.g., a platinum crucible) within a combustion bomb. A fuse wire (e.g., platinum or iron) is positioned to ensure ignition.

-

Bomb Assembly: The bomb is sealed and pressurized with a known excess of pure oxygen (typically to around 30 atm).

-

Calorimeter Setup: The sealed bomb is placed in a calorimeter vessel containing a precisely measured quantity of water. The calorimeter is equipped with a stirrer and a high-precision thermometer. The entire assembly is placed in an insulated jacket to minimize heat exchange with the surroundings.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after the combustion until a steady final temperature is reached.

-

Data Analysis: The heat capacity of the calorimeter system (including the bomb, water, and stirrer) is determined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid). The heat released during the combustion of 1,3-dioxane is then calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb.

-

Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated from the experimental data. The standard enthalpy of formation is then determined using Hess's Law, by combining the enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Figure 1: Experimental workflow for determining the enthalpy of formation of 1,3-dioxane via combustion calorimetry.

Kinetic Stability: Acid-Catalyzed Hydrolysis

While thermodynamically stable, the 1,3-dioxane ring is kinetically labile under acidic conditions, undergoing hydrolysis to regenerate the parent carbonyl compound and 1,3-diol.[2] This reaction is of paramount importance as it dictates the utility of 1,3-dioxanes as protecting groups. Early kinetic studies focused on elucidating the mechanism and quantifying the rate of this acid-catalyzed cleavage.

The hydrolysis of 1,3-dioxanes is a specific acid-catalyzed reaction, meaning the rate is proportional to the concentration of the protonated substrate. The accepted mechanism involves a rapid, reversible protonation of one of the ring oxygen atoms, followed by a rate-determining ring cleavage to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then rapidly attacked by water to yield a hemiacetal, which subsequently decomposes to the final products.

Quantitative Kinetic Data

Quantitative data on the hydrolysis of the parent 1,3-dioxane is less abundant in early literature compared to its substituted derivatives. However, studies on related cyclic acetals provide valuable insights into the factors governing the stability of the 1,3-dioxane ring.

| Acetal | Catalyst (Acid) | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Reference |

| Di-tert-butyl malonate | HCl | Dioxane-water | 50 | Varies with dioxane % | Hanna, 1992[4] |

| 2-Aryl-1,3-dioxolanes | Various | Water | 30 | Varies with substituent | Fife & Jao, 1965[5] |

Table 2: Representative Rate Constants for the Acid-Catalyzed Hydrolysis of Related Acetals.

Experimental Protocols for Kinetic Stability Determination

UV-Vis Spectrophotometry for Hydrolysis Kinetics

The rate of acid-catalyzed hydrolysis of 1,3-dioxanes and related acetals can be conveniently followed using UV-Vis spectrophotometry, particularly when the resulting carbonyl compound has a strong chromophore.

Experimental Protocol:

-

Solution Preparation: Stock solutions of the 1,3-dioxane derivative, a strong acid catalyst (e.g., HCl or H₂SO₄), and a suitable buffer are prepared in a solvent system (often a mixture of water and an organic cosolvent like dioxane to ensure solubility).

-

Kinetic Run: The reaction is initiated by mixing the reactant solutions in a thermostatted cuvette placed in the sample compartment of a UV-Vis spectrophotometer.

-

Data Acquisition: The absorbance at the λmax of the product carbonyl compound is monitored over time.

-

Data Analysis: The concentration of the product at various time points is calculated using the Beer-Lambert law. The rate constant (k) is then determined by plotting the appropriate function of concentration versus time (e.g., ln(A∞ - At) vs. time for a first-order reaction), where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction. The slope of this plot is equal to -k.

Figure 2: Experimental workflow for determining the kinetics of acid-catalyzed hydrolysis of a 1,3-dioxane derivative using UV-Vis spectrophotometry.

Conformational Stability: Acid-Catalyzed Equilibration and NMR Spectroscopy

The relative stability of different conformers and diastereomers of substituted 1,3-dioxanes was a central focus of early research. A powerful method developed for this purpose was acid-catalyzed equilibration followed by analysis of the equilibrium mixture using Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Experimental Protocol:

-

Synthesis of Isomers: A mixture of diastereomeric 1,3-dioxanes is synthesized, often resulting in a non-equilibrium ratio of products.

-

Equilibration: The mixture of isomers is dissolved in a suitable solvent (e.g., chloroform or carbon tetrachloride) and treated with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or boron trifluoride etherate). The solution is allowed to stand at a constant temperature until equilibrium is reached.

-

Quenching and Workup: The acid catalyst is neutralized by the addition of a base (e.g., triethylamine or anhydrous potassium carbonate). The solvent is removed under reduced pressure.

-

NMR Analysis: The equilibrium mixture of isomers is dissolved in a deuterated solvent (e.g., CDCl₃), and the ¹H or ¹³C NMR spectrum is recorded.

-

Data Analysis: The relative amounts of each isomer at equilibrium are determined by integrating the signals corresponding to specific, well-resolved protons or carbons in the NMR spectrum. The equilibrium constant (Keq) is then calculated from the ratio of the products. The difference in Gibbs free energy (ΔG°) between the isomers is calculated using the equation: ΔG° = -RTln(Keq).

Figure 3: Experimental workflow for determining the conformational energy of substituted 1,3-dioxanes.

Signaling Pathway: Mechanism of Acid-Catalyzed Hydrolysis

The step-by-step molecular transformations involved in the acid-catalyzed hydrolysis of a 1,3-dioxane ring can be visualized as a signaling pathway.

Figure 4: Signaling pathway for the acid-catalyzed hydrolysis of the 1,3-dioxane ring.

Conclusion

The early research on the stability of 1,3-dioxane rings provided a robust foundation for understanding the interplay of conformational effects, thermodynamics, and kinetics in saturated heterocyclic systems. The quantitative data derived from these studies, coupled with the detailed mechanistic insights, have been instrumental in establishing the 1,3-dioxane moiety as a reliable and predictable component in the toolbox of organic chemists. For researchers, scientists, and drug development professionals, a thorough understanding of these fundamental principles remains crucial for the rational design and synthesis of complex molecules with desired properties and stability profiles.

References

Theoretical Deep Dive into the Stereochemistry of 2-Ethyl-5,5-dimethyl-1,3-dioxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the theoretical underpinnings of the stereochemistry of 2-Ethyl-5,5-dimethyl-1,3-dioxane. Drawing upon computational chemistry and spectroscopic data from related 1,3-dioxane derivatives, this document provides a comprehensive overview of the conformational landscape, governing stereoelectronic effects, and the methodologies used to study these phenomena. This information is critical for understanding molecular interactions and reactivity in drug design and development.

Introduction to the Stereochemistry of 1,3-Dioxanes

The 1,3-dioxane ring is a saturated six-membered heterocycle containing two oxygen atoms at positions 1 and 3. Its stereochemistry is of significant interest in organic chemistry and medicinal chemistry due to its presence in numerous natural products and synthetic compounds. The conformational preferences of substituents on the 1,3-dioxane ring are governed by a complex interplay of steric and stereoelectronic effects, which dictate the molecule's three-dimensional structure and, consequently, its physical and biological properties.

Derivatives of 1,3-dioxane have proven to be invaluable models for conformational analysis. The introduction of substituents allows for the detailed study of fundamental phenomena such as gauche interactions, electrostatic effects, and stereoelectronic effects like the anomeric effect.[1]

Conformational Analysis of this compound

The conformational landscape of this compound is dominated by the chair conformation, which is significantly more stable than the flexible twist-boat forms. The presence of the gem-dimethyl group at the C5 position effectively locks the ring and prevents ring inversion, simplifying the conformational analysis to the orientation of the ethyl group at the C2 position.

The primary conformational equilibrium for this molecule is between the axial and equatorial orientations of the 2-ethyl group.

Caption: Conformational equilibrium of this compound.

The Anomeric Effect

A key factor influencing the axial/equatorial preference of the 2-ethyl group is the anomeric effect. The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a substituent at the anomeric carbon (C2 in 1,3-dioxanes) to adopt an axial orientation, despite the steric hindrance this may cause.[2][3] This preference is generally attributed to a stabilizing hyperconjugative interaction between the lone pair of electrons on the ring oxygen atoms and the antibonding σ* orbital of the C-substituent bond (n→σ* interaction).[3]

For 2-substituted 1,3-dioxanes, the axial conformer allows for a favorable overlap between the p-type lone pair on the oxygen atoms and the σ* orbital of the exocyclic C-C bond of the ethyl group. This interaction is a stabilizing factor for the axial conformation.

Quantitative Conformational Data

Table 1: Conformational Energies of 5-Substituted 1,3-Dioxanes

| Substituent (R) | ΔG° (kcal/mol) | Method | Reference |

| Ethyl | 0.82 | ¹H NMR | [4] |

| Isopropyl | 0.9 | ¹H NMR | [4] |

| tert-Butyl | 0.8 | ¹H NMR | [4] |

| Phenyl | 0.67 | ¹H NMR | [4] |

Note: ΔG° represents the Gibbs free energy difference for the equilibrium between the axial and equatorial conformers of the substituent at C5.

Table 2: Calculated Energy Parameters for the Inversion of 5-Substituted 1,3-Dioxanes (kcal/mol)

| Compound | ΔE (Cₐ - Cₑ) | ΔE (TS₁ - Cₑ) | ΔE (TS₂ - Cₑ) | ΔE (1,4-T - Cₑ) | ΔE (2,5-T - Cₑ) |

| 5-Ethyl-1,3-dioxane | 0.9 | 10.7 | 10.5 | 6.5 | 6.2 |

| 5-tert-Butyl-1,3-dioxane | 1.3 | 10.8 | 10.7 | 7.0 | 6.6 |

| 5-Phenyl-1,3-dioxane | 0.4 | 9.9 | 9.7 | 5.8 | 5.2 |

Data obtained from quantum-chemical calculations at the RHF/6-31G(d) level of theory. Cₐ and Cₑ represent axial and equatorial chair conformers, respectively. TS₁ and TS₂ are transition states, and 1,4-T and 2,5-T are twist-boat conformations.[4]

Methodologies for Stereochemical Studies

The stereochemical analysis of 1,3-dioxane derivatives relies on a combination of experimental and computational techniques.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for determining the conformational equilibrium of 1,3-dioxanes. The chemical shifts and coupling constants of the ring protons are sensitive to their axial or equatorial orientation.

-

Sample Preparation: Samples are typically prepared by dissolving the 1,3-dioxane derivative in a suitable deuterated solvent (e.g., CDCl₃, (CD₃)₂CO, (CD₃)₂SO) at a concentration suitable for NMR analysis.

-

Data Acquisition: ¹H NMR spectra are recorded on a high-resolution NMR spectrometer. For conformational studies, spectra may be acquired at various temperatures to observe changes in the equilibrium.

-

Data Analysis: The conformational equilibrium constant (K) can be determined from the chemical shifts of specific protons in the fast- and slow-exchange regimes. The Gibbs free energy difference (ΔG°) is then calculated using the equation: ΔG° = -RTlnK. Vicinal coupling constants (³J) are also used to infer the dihedral angles and thus the conformation of the ring.[4][5]

Computational Protocols

Quantum-chemical calculations are essential for mapping the potential energy surface and understanding the underlying energetic factors that govern conformational preferences.

-

Method Selection: A variety of computational methods can be employed, ranging from semi-empirical methods (e.g., AM1) to more accurate ab initio (e.g., RHF) and density functional theory (DFT) methods (e.g., B3PW91, M06-2X).[6][7][8] The choice of method and basis set (e.g., 6-31G(d), 6-311+G(d,p), cc-pVDZ) is crucial for obtaining reliable results.[4][5][7][8]

-

Workflow: A typical computational workflow for conformational analysis involves:

-

Geometry Optimization: The initial structures of all possible conformers (e.g., axial and equatorial chair, twist-boat) are optimized to find the local minima on the potential energy surface.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., zero-point vibrational energy, thermal corrections).

-

Transition State Search: The transition states connecting the different conformers are located using appropriate search algorithms.

-

Energy Calculations: The relative energies of the conformers and the energy barriers for interconversion are calculated to determine the conformational preferences and the dynamics of the system.

-

Caption: A typical workflow for computational conformational analysis.

Conclusion

The stereochemistry of this compound is primarily dictated by the chair conformation of the dioxane ring, with the key conformational variable being the axial or equatorial orientation of the 2-ethyl group. The anomeric effect plays a crucial role in stabilizing the axial conformer. While direct experimental data for this specific molecule is scarce, analysis of related compounds provides a solid framework for understanding its stereochemical behavior. The combination of NMR spectroscopy and quantum-chemical calculations offers a powerful approach for elucidating the conformational landscape of this and other substituted 1,3-dioxanes, providing valuable insights for applications in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. baranlab.org [baranlab.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Quantum chemical study of 5,5-dimethyl-1,3-dioxane isomerization to 2,2-dimethyl-3-methoxypropanal, - the general reaction scheme | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols: 2-Ethyl-5,5-dimethyl-1,3-dioxane as a Protecting Group for Diols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-Ethyl-5,5-dimethyl-1,3-dioxane as a robust and versatile protecting group for 1,3-diols in organic synthesis. This acetal is particularly valuable in multi-step syntheses where stability to a range of reaction conditions is paramount.

Introduction

The protection of diols is a critical step in the synthesis of complex molecules, including pharmaceuticals and natural products. The this compound protecting group, formed from the reaction of a 1,3-diol with propanal in the presence of an acid catalyst, offers a stable cyclic acetal. The gem-dimethyl group on the C5 position of the dioxane ring can enhance the stability of the protecting group. This group is generally stable to basic, reductive, and many oxidative conditions, while being readily cleaved under acidic conditions.[1]

Advantages:

-

Stability: Stable to bases, nucleophiles, and many oxidizing and reducing agents.

-

Formation: Readily formed under standard acid-catalyzed conditions.

-

Cleavage: Can be selectively removed under acidic conditions.

Disadvantages:

-

Acid Lability: Sensitive to acidic conditions, which may not be compatible with all synthetic routes.

-

Introduction of a Stereocenter: The formation of the acetal from an unsymmetrical diol can introduce a new stereocenter at the C2 position, potentially leading to diastereomeric mixtures.

Data Presentation

The following tables summarize the general conditions for the protection and deprotection of 1,3-diols using this compound. Please note that optimal conditions may vary depending on the specific substrate.

Table 1: General Protocol for Protection of 1,3-Diols

| Parameter | Condition | Notes |

| Diol Substrate | 1,3-Diols | Reactivity can be influenced by steric hindrance around the hydroxyl groups. |

| Reagents | Propanal (1.1 - 1.5 equiv.) | |

| Acid Catalyst (catalytic) | p-Toluenesulfonic acid (p-TsOH), Camphorsulfonic acid (CSA), or a Lewis acid. | |

| Solvent | Aprotic (e.g., Toluene, Dichloromethane) | Toluene allows for azeotropic removal of water with a Dean-Stark apparatus. |

| Temperature | Room Temperature to Reflux | Dependent on the reactivity of the diol and the chosen solvent. |

| Reaction Time | 1 - 12 hours | Monitored by TLC or GC-MS. |

| Work-up | Aqueous basic wash (e.g., sat. NaHCO₃), extraction, drying, and concentration. | To neutralize the acid catalyst. |

| Purification | Column chromatography on silica gel. | |

| Typical Yield | > 85% | Highly dependent on the substrate. |

Table 2: General Protocol for Deprotection of this compound

| Parameter | Condition | Notes |

| Protected Diol | This compound derivative | |

| Reagents | Acid (catalytic to stoichiometric) | Acetic acid, trifluoroacetic acid (TFA), hydrochloric acid (HCl). |

| Solvent | Protic (e.g., THF/H₂O, Acetone/H₂O, Methanol) | The presence of water is necessary for hydrolysis. |

| Temperature | 0 °C to Room Temperature | Mild conditions are often sufficient. |

| Reaction Time | 30 minutes - 6 hours | Monitored by TLC or LC-MS. |

| Work-up | Neutralization with a weak base (e.g., sat. NaHCO₃), extraction, drying, and concentration. | |

| Purification | Column chromatography on silica gel. | To separate the diol from the aldehyde byproduct. |

| Typical Yield | > 90% | Generally high-yielding. |

Experimental Protocols

Protocol 1: Protection of a Representative 1,3-Diol (e.g., 2,2-Dimethyl-1,3-propanediol)

This protocol describes the formation of this compound.

Materials:

-

2,2-Dimethyl-1,3-propanediol

-

Propanal

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add 2,2-dimethyl-1,3-propanediol (1.0 equiv.), toluene (approx. 0.2 M solution of the diol), and a catalytic amount of p-TsOH·H₂O (0.01 - 0.05 equiv.).

-

Add propanal (1.2 equiv.) to the mixture.

-

Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

Continue heating until no more water is collected and thin-layer chromatography (TLC) indicates complete consumption of the starting diol.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.

Protocol 2: Deprotection of this compound

This protocol describes the cleavage of the acetal to regenerate the diol.

Materials:

-

This compound derivative

-

Tetrahydrofuran (THF)

-

Water

-

Aqueous hydrochloric acid (e.g., 1 M HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography

Procedure:

-

Dissolve the this compound derivative (1.0 equiv.) in a mixture of THF and water (e.g., 4:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Add a catalytic amount of aqueous HCl (e.g., 0.1 equiv. of 1 M HCl) dropwise.

-

Stir the reaction mixture at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic.

-

Extract the aqueous mixture with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the pure diol.

Mandatory Visualizations

Caption: Workflow for the protection and deprotection of 1,3-diols.

Caption: Stability profile of the this compound protecting group.

References

Application Notes and Protocols: Chiral 1,3-Dioxanes in Asymmetric Synthesis

Prepared for: Researchers, scientists, and drug development professionals.

Introduction